Hydrophobicity and Lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine: A Guide for Drug Development Professionals
Hydrophobicity and Lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
Lipophilicity is a critical physicochemical parameter that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides an in-depth analysis of the hydrophobicity and lipophilicity of N-Carboxybenzyl-2,5-Difluoro-L-Phenylalanine (Cbz-2,5-Difluoro-L-Phenylalanine), a synthetic amino acid derivative of interest in medicinal chemistry. We dissect the molecule into its constituent functional fragments—the L-phenylalanine core, the Cbz (benzyloxycarbonyl) protecting group, and the 2,5-difluoro substitution pattern—to elucidate their individual and synergistic contributions. The guide covers both theoretical/computational prediction methodologies and detailed, field-proven experimental protocols for determining the partition coefficient (log P) and the distribution coefficient (log D). By integrating computational insights with practical analytical workflows, this document serves as an essential resource for researchers and scientists aiming to rationally modulate molecular properties for optimized drug design.
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the landscape of drug development, the ability of a molecule to navigate the complex biological milieu is paramount. Lipophilicity, a measure of a compound's affinity for a non-polar, lipid-like environment relative to a polar, aqueous one, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] It is quantitatively expressed by two primary metrics:
-
Log P (Partition Coefficient): The logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Log P describes the inherent lipophilicity of the neutral form of a molecule.[2][3]
-
Log D (Distribution Coefficient): The logarithm of the ratio of the sum of concentrations of all forms of a compound (neutral and ionized) in the non-polar phase to the sum of concentrations in the aqueous phase at a specific pH. For ionizable molecules, Log D is a more physiologically relevant descriptor than Log P.[2][3][4]
Cbz-2,5-Difluoro-L-Phenylalanine is a molecule where lipophilicity is governed by a complex interplay of its structural components. Understanding these contributions is essential for predicting its behavior and leveraging its structure in drug design.
Deconstructing Cbz-2,5-Difluoro-L-Phenylalanine
The lipophilic character of the title compound arises from three distinct molecular features:
-
L-Phenylalanine Core: The parent amino acid, phenylalanine, is classified as nonpolar and hydrophobic due to its benzyl side chain, providing a foundational level of lipophilicity.[5][]
-
Cbz (Carboxybenzyl) Group: Introduced by Bergmann and Zervas, the Cbz group is a common amine protecting group in peptide synthesis.[7][8][9] Its benzyl moiety significantly increases the overall lipophilicity of the molecule.
-
2,5-Difluoro Substitution: The introduction of fluorine is a powerful strategy in medicinal chemistry.[10] Fluorine substitution can modulate lipophilicity, block metabolic oxidation, and alter pKa.[11][12] The effects are highly context-dependent, influenced by the number and position of fluorine atoms on an aromatic ring.[13]
Caption: Structural components of Cbz-2,5-Difluoro-L-Phenylalanine.
Theoretical Assessment of Lipophilicity
Before embarking on experimental work, computational methods provide valuable, rapid estimates of a molecule's lipophilicity. These in-silico tools predict log P (often denoted as cLogP) based on the molecule's structure.[14]
Computational Approaches
Numerous algorithms exist for cLogP prediction, primarily falling into two categories:
-
Atom/Fragment-based Methods: These methods, like those pioneered by Hansch and Leo, dissect a molecule into fragments and sum their known lipophilicity contributions.[2] Correction factors are applied for intramolecular interactions.
-
Property-based Methods: These approaches use whole-molecule descriptors (e.g., polarizability, surface area, partial charges) and statistical models, including machine learning, to correlate them with experimentally determined log P values.[14][15]
For Cbz-2,5-Difluoro-L-Phenylalanine, these models must account for the high electronegativity of fluorine and its influence on the aromatic system's electronic distribution.[16][17]
The Impact of Intramolecular Hydrogen Bonding (IMHB)
The conformation of Cbz-2,5-Difluoro-L-Phenylalanine can be influenced by intramolecular hydrogen bonds (IMHBs), which may form between the amide proton and the carbonyl oxygen of the carbamate or carboxylic acid.[18][19] Such interactions can "mask" polar functional groups, reducing their interaction with water and thereby increasing the molecule's apparent lipophilicity.[20][21][22] This effect is particularly important when considering membrane permeability, as the "closed" conformation is more pre-organized for partitioning into a non-polar lipid bilayer.
Caption: Impact of IMHB on lipophilicity and phase partitioning.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties and illustrative computational log P (cLogP) predictions for the target molecule.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅F₂NO₄ | N/A |
| Molecular Weight | 347.30 g/mol | N/A |
| Illustrative cLogP Predictions | ||
| Method A (e.g., ALOGP) | 3.15 ± 0.5 | Illustrative |
| Method B (e.g., XLOGP3) | 3.40 ± 0.4 | Illustrative |
| Method C (e.g., S+ logP) | 3.28 ± 0.3 | Illustrative[15] |
Note: cLogP values are for illustrative purposes to indicate a general range. Actual values depend on the specific software and algorithm used.
Experimental Determination of Lipophilicity
While computational methods are useful for screening, experimental determination provides definitive data for structure-activity relationship (SAR) studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust, high-throughput method widely used for this purpose.[1][23][24]
Principle of RP-HPLC for Lipophilicity Measurement
In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[23] A compound's retention time (tᵣ) on the column is directly related to its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus elute later. By calibrating the system with a set of reference compounds with known log P values, a linear relationship between the logarithm of the retention factor (log k) and log P can be established, allowing for the determination of the log P of an unknown compound.[25]
Caption: Workflow for log P determination using RP-HPLC.
Protocol 1: Determination of log P by Gradient RP-HPLC
This protocol provides a self-validating system for the rapid determination of lipophilicity.
1. Materials & Instrumentation:
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% TFA
- Reference Compounds: A set of 5-7 compounds with known log P values spanning the expected range (e.g., aniline, toluene, naphthalene).
- Test Compound: Cbz-2,5-Difluoro-L-Phenylalanine.
- Stock Solutions: 1 mg/mL solutions of all compounds in 50:50 Acetonitrile/Water.
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the test compound)
- Injection Volume: 10 µL
- Gradient Program:
- 0-1 min: 5% B
- 1-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B (re-equilibration)
3. Procedure:
- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
- Inject a blank (mobile phase) to establish a baseline.
- Inject each reference compound individually to determine its retention time (tᵣ). Perform in triplicate.[23]
- Inject the test compound, Cbz-2,5-Difluoro-L-Phenylalanine, to determine its tᵣ. Perform in triplicate.
- Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil or sodium nitrate).
4. Data Analysis:
- For each compound, calculate the retention factor (k):
- k = (tᵣ - t₀) / t₀
- Calculate the logarithm of the retention factor (log k).
- Create a calibration plot of known log P values (y-axis) versus the corresponding experimental log k values (x-axis) for the reference compounds.
- Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is required for a valid calibration.
- Using the log k value of Cbz-2,5-Difluoro-L-Phenylalanine, calculate its experimental log P using the regression equation.
Protocol 2: Determination of log D at Physiological pH (7.4)
This protocol adapts the log P method to determine the more physiologically relevant log D value.
1. Additional Materials:
- Phosphate Buffered Saline (PBS), pH 7.4.
2. Methodology:
- The procedure is identical to Protocol 1, with one critical modification: the aqueous mobile phase (Mobile Phase A) is replaced.
- New Mobile Phase A: A solution of PBS buffer at pH 7.4. Ensure the buffer is fully dissolved and filtered. Causality: Using a buffered mobile phase at a specific pH controls the ionization state of the analyte, allowing for the measurement of the distribution of both neutral and ionized species.[26][27]
- Re-run the reference standards and the test compound using the buffered mobile phase system.
- The resulting value from the calibration curve will be the log D at pH 7.4.
Integrated Analysis and Discussion
The Duality of Fluorine's Influence
The 2,5-difluoro substitution on the phenyl ring has a nuanced effect. While fluorination often increases lipophilicity by replacing smaller C-H bonds with larger, more hydrophobic C-F bonds, it also introduces strong electronic effects.[11][13] The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can alter interactions with the biological target and influence the pKa of the nearby carboxylic acid. Molecular dynamics simulations have shown that the impact of fluorination on hydrophobicity is not simply additive and depends on competing changes in polarity and conformation.[28][29]
pH-Dependent Lipophilicity Profile
Cbz-2,5-Difluoro-L-Phenylalanine contains a carboxylic acid group, which will be predominantly in its neutral, protonated form (–COOH) at low pH and its ionized, deprotonated form (–COO⁻) at high pH. This transition dramatically affects lipophilicity.
-
At low pH (e.g., pH 2): The molecule is neutral. Its lipophilicity is high, represented by its log P value. This state is relevant for absorption in the stomach.
-
At physiological pH (e.g., pH 7.4): The carboxylic acid will be mostly deprotonated (ionized), as the typical pKa for a phenylalanine derivative is around 2-3. The negative charge significantly increases water solubility and reduces lipophilicity. The measured value is log D₇.₄, which will be substantially lower than the log P.
Caption: Expected pH-dependent lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine.
Conclusion
The hydrophobicity and lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine are complex properties governed by the interplay of its constituent parts. The inherent hydrophobicity of the phenylalanine core is significantly enhanced by the lipophilic Cbz protecting group. This is further modulated by the 2,5-difluoro substitution, which impacts both steric and electronic properties. Crucially, the presence of the ionizable carboxylic acid renders the molecule's lipophilicity pH-dependent, a factor that must be considered in drug development. A comprehensive evaluation, combining robust computational predictions with precise experimental determination via methods like RP-HPLC, is essential for accurately characterizing this molecule. The protocols and analyses presented in this guide provide a validated framework for scientists to assess Cbz-2,5-Difluoro-L-Phenylalanine and similar fluorinated amino acid derivatives, enabling more informed decisions in the design of effective therapeutic agents.
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